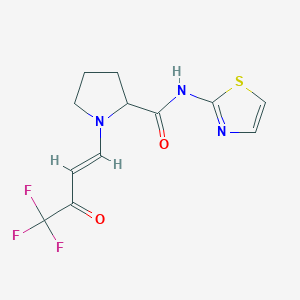

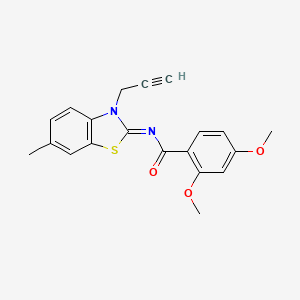

![molecular formula C16H14N2OS2 B2704594 N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide CAS No. 942002-84-8](/img/structure/B2704594.png)

N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap . They are often used in the synthesis of semiconductors for plastic electronics .

Synthesis Analysis

The synthesis of such compounds often involves the formation of the benzothiazole ring, which can be achieved through several methods, including the condensation of 2-aminobenzenethiols with acid anhydrides. The p-tolylthio group and the acetamide group can then be introduced through further reactions .Molecular Structure Analysis

The benzothiazole ring in the compound is an electron-deficient system with a rigid planar structure, which allows for efficient intermolecular π–π overlap . This can influence the compound’s reactivity and its interactions with other molecules.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide” would depend on its specific structure. Factors such as its high oxidative stability and efficient intermolecular π–π overlap could influence its properties .科学的研究の応用

Pharmacological Potentials

N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide and its related derivatives have been explored for their therapeutic potentials in various areas:

Anticancer Activity

Research on benzothiazole derivatives revealed their potential for antitumor activity. For instance, certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against a range of cancer cell lines, highlighting the structural significance of benzothiazole in drug design for cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antifungal Applications

A study on the antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus showed promising antimicrobial activities, indicating the compound's utility in combating resistant microbial strains (Rezki, 2016).

Anti-inflammatory and Analgesic Effects

Derivatives have been investigated for their analgesic activities, demonstrating significant efficacy in reducing pain across various models. This suggests their potential role in the development of new pain management therapies (Kaplancıklı et al., 2012).

Chemical Synthesis and Material Science

- Synthesis of Heterocycles: The structural framework of benzothiazole derivatives is conducive to the synthesis of diverse heterocyclic compounds, which are pivotal in material science and medicinal chemistry. For example, the synthesis of novel heterocycles through cascade reactions starting from thioureido-acetamides exemplifies the versatility of these compounds in generating biologically active molecules (Schmeyers & Kaupp, 2002).

Molecular Docking and Computational Studies

- Enzyme Inhibition: Some derivatives have been identified to exhibit potent urease inhibitory activity, supported by molecular docking studies. This suggests their potential application in designing enzyme inhibitors that could serve as leads for the development of new drugs (Gull et al., 2016).

作用機序

Target of Action

Benzothiazole derivatives have been reported to inhibit n-myristoyltransferase (nmt), a new target for the development of novel antifungal agents .

Mode of Action

The exact mode of action of N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide It is known that benzothiazole derivatives can act as potent nmt inhibitors . NMT is an enzyme that plays a crucial role in the post-translational modification of proteins, and its inhibition can disrupt essential biological processes in fungi .

Biochemical Pathways

The biochemical pathways affected by N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide Given its potential role as an nmt inhibitor, it can be inferred that it may affect protein modification pathways and disrupt essential biological processes in fungi .

Result of Action

The molecular and cellular effects of N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide As a potential nmt inhibitor, it can be inferred that it may disrupt essential biological processes in fungi, leading to their death .

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-11-2-5-13(6-3-11)20-9-16(19)18-12-4-7-15-14(8-12)17-10-21-15/h2-8,10H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKRQPZGTWYUNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

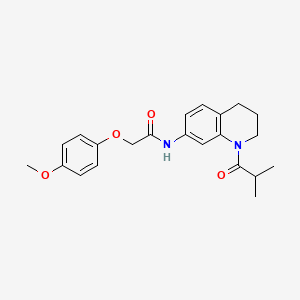

![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704514.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2704515.png)

![3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2704517.png)

![7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704520.png)

![N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2704522.png)

![2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B2704525.png)

![[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B2704529.png)

![5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol](/img/structure/B2704532.png)